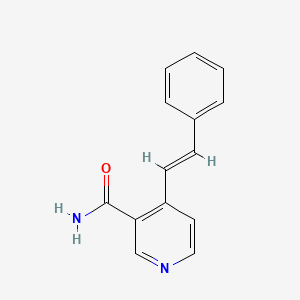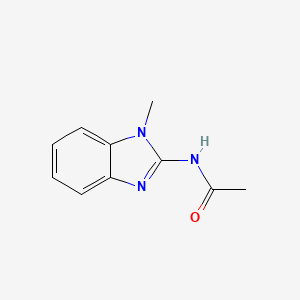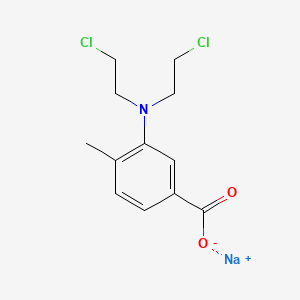![molecular formula C13H15N3 B13802241 4-[2-(4-Methylphenyl)hydrazinyl]aniline CAS No. 791050-63-0](/img/structure/B13802241.png)
4-[2-(4-Methylphenyl)hydrazinyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Methylphenyl)hydrazinyl]aniline is an organic compound with the molecular formula C13H15N3 It is a derivative of aniline, where the amino group is substituted with a hydrazinyl group attached to a 4-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylphenyl)hydrazinyl]aniline typically involves the reaction of 4-methylphenylhydrazine with aniline under specific conditions. One common method includes the following steps:
Reaction of 4-methylphenylhydrazine with aniline: This reaction is carried out in the presence of a catalyst, such as acetic acid, at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methylphenyl)hydrazinyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Azo compounds
Reduction: Amino derivatives
Substitution: Various substituted aniline derivatives
Scientific Research Applications
4-[2-(4-Methylphenyl)hydrazinyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as dyes and pigments.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methylphenyl)hydrazinyl]aniline involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activities. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Methylphenyl)hydrazinyl]benzoic acid
- 4-[2-(4-Methylphenyl)hydrazinyl]phenol
- 4-[2-(4-Methylphenyl)hydrazinyl]benzaldehyde
Uniqueness
4-[2-(4-Methylphenyl)hydrazinyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
791050-63-0 |
|---|---|
Molecular Formula |
C13H15N3 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)hydrazinyl]aniline |
InChI |
InChI=1S/C13H15N3/c1-10-2-6-12(7-3-10)15-16-13-8-4-11(14)5-9-13/h2-9,15-16H,14H2,1H3 |
InChI Key |
LTFDTVIYRKUTRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NNC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


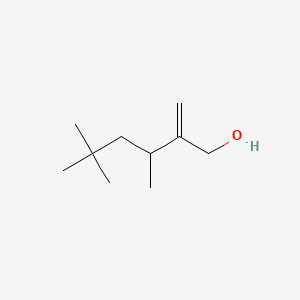
![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)
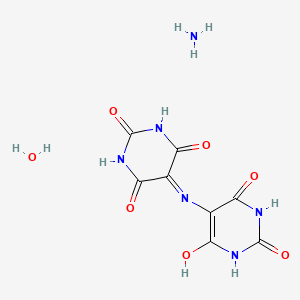

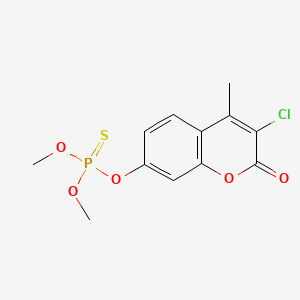
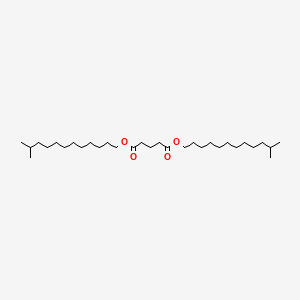
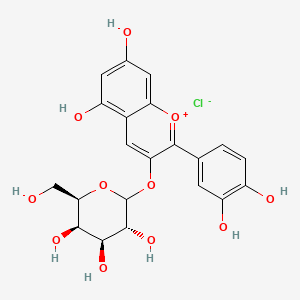
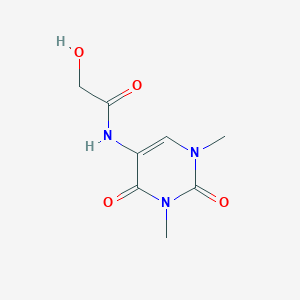

![Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane](/img/structure/B13802220.png)

